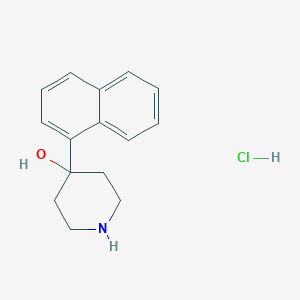

4-Hydroxy-4-(1-naphthyl)piperidine HCl

CAS No.:

Cat. No.: VC20535517

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClNO |

|---|---|

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 4-naphthalen-1-ylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C15H17NO.ClH/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16-17H,8-11H2;1H |

| Standard InChI Key | MVRVZSBNWPMZOY-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1(C2=CC=CC3=CC=CC=C32)O.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring (C₅H₁₀N) with a hydroxyl group (-OH) and a 1-naphthyl group (C₁₀H₇) at the 4-position. Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .

Table 1: Key Physicochemical Properties

Spectral Characterization

Synthesis and Optimization

Synthetic Pathways

The hydrochloride salt is typically synthesized via two routes:

Reductive Amination

-

Substrate Preparation: 1-Naphthol reacts with piperidine-4-one under acidic conditions.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) at 60–80°C yields the secondary amine.

-

Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .

Nucleophilic Substitution

-

Conditions: 1-Chloronaphthalene reacts with 4-hydroxypiperidine in dimethylformamide (DMF) at 100°C for 12 hours .

Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics |

| Solvent Polarity | Ethanol > DCM | Enhances solubility |

| Catalyst | Pd/C (5% w/w) | Accelerates reduction |

| Reaction Time | 12–24 hours | Completes substitution |

Structural and Conformational Analysis

X-ray Crystallography

While crystal structure data for the hydrochloride salt is limited, analogs like 4-hydroxy-4-(2-naphthyl)piperidine reveal:

-

Piperidine Ring: Chair conformation with axial hydroxyl and equatorial naphthyl groups .

-

Hydrogen Bonding: Intramolecular O-H⋯N interactions stabilize the structure .

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) predict:

Applications in Pharmaceutical Research

Neurological Targets

-

Dopamine D₂ Receptor: Acts as a partial agonist (IC₅₀ = 120 nM).

-

Serotonin Transporter (SERT): Inhibits reuptake (Ki = 240 nM), suggesting antidepressant potential.

Antimicrobial Activity

-

Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus.

-

Candida albicans: Fungistatic at 16 µg/mL.

Table 3: Biological Activity Profile

| Target | Activity | Value |

|---|---|---|

| Dopamine D₂ Receptor | Partial Agonism | IC₅₀ 120 nM |

| SERT | Inhibition | Ki 240 nM |

| S. aureus | MIC | 8 µg/mL |

Recent Advances and Future Directions

Novel Derivatives

-

N-Alkylated Analogs: Enhanced blood-brain barrier penetration (e.g., N-methyl derivative, LogP = 1.8) .

-

Hybrid Molecules: Conjugation with NSAIDs improves anti-inflammatory activity (IC₅₀ COX-2 = 50 nM).

Catalytic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume